(3r,6r)-6-(Propan-2-yl)piperidine-3-carboxylic acid
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Overview
Description
“(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid” is a chiral piperidine derivative with the following structural formula:
(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid
This compound contains a piperidine ring, a carboxylic acid functional group, and an isopropyl (propan-2-yl) substituent. Its stereochemistry is defined by the (3R,6R) configuration.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of an appropriate precursor, such as an N-protected piperidine amine, followed by carboxylation. The choice of protecting groups and reaction conditions can vary.
Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis typically involves the following steps:
Piperidine Ring Formation: Cyclization of an N-protected piperidine amine using suitable reagents.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions (e.g., using carbon dioxide and a base).
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring or the isopropyl group.
Reduction: Reduction of the carboxylic acid group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Piperidine ring oxidation products.
- Reduction: Alcohol derivative.
- Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited information on industrial applications.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its stereochemistry and functional groups.
Comparison with Similar Compounds
Similar Compounds: Other piperidine derivatives, such as N-substituted piperidines.
Uniqueness: The (3R,6R) stereochemistry and isopropyl substituent set it apart from many other piperidine analogs.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3R,6R)-6-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
HUIAXIUDHOOQSZ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H](CN1)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Origin of Product |
United States |
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